3-Fluoro-5-(hydroxymethyl)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-(hydroxymethyl)picolinonitrile is a chemical compound with the molecular formula C₇H₅FN₂O and a molecular weight of 152.13 g/mol . It is a fluorinated derivative of picolinonitrile, characterized by the presence of a hydroxymethyl group at the 5-position and a fluorine atom at the 3-position of the pyridine ring . This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(hydroxymethyl)picolinonitrile can be achieved through various synthetic routes. One common method involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage under mild reaction conditions . Another approach is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using the aforementioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(hydroxymethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Fluoro-5-(carboxymethyl)picolinonitrile.
Reduction: Formation of 3-Fluoro-5-(aminomethyl)picolinonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-5-(hydroxymethyl)picolinonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(hydroxymethyl)picolinonitrile depends on its specific application
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may act as a ligand for certain receptors, modulating their activity.
Signal Transduction: The compound can influence cellular signaling pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(3-hydroxypropyl)picolinonitrile
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
3-Fluoro-5-(hydroxymethyl)picolinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of both a fluorine atom and a hydroxymethyl group makes it a versatile building block for various synthetic applications.
Properties
Molecular Formula |
C7H5FN2O |
---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
3-fluoro-5-(hydroxymethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H5FN2O/c8-6-1-5(4-11)3-10-7(6)2-9/h1,3,11H,4H2 |
InChI Key |
AGNREGPWYUWOKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)C#N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.